![molecular formula C7H3BrClIN2 B1520439 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine CAS No. 1221791-77-0](/img/structure/B1520439.png)
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine
Overview
Description
3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine is an organic compound with the molecular formula C7H3BrClIN2 . It has a molecular weight of 357.38 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes this compound, can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrClIN2/c8-6-2-11-7-5(10)1-4(9)3-12(6)7/h1-3H .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This class of compounds has been synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a melting point of 144 - 145°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the key applications of 3-Bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine derivatives is in the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines through metal-catalyzed cross-coupling reactions. These compounds exhibit a wide variety of fluorescent emissions, suggesting their potential in the development of new fluorescent materials. The halogenated imidazo[1,2-a]pyridines are obtained using various halogenating agents, showing good to excellent yields. The subsequent Kumada-Tamao-Corriu and Suzuki-Miyaura cross-coupling reactions of these halogenated intermediates with aryl Grignard reagents and phenylboronic acids respectively lead to products with improved quantum yields compared to monoarylated counterparts (Shibahara et al., 2009).
Metal-Free Synthesis Approaches
Ionic liquids have been used to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, offering an eco-friendly alternative to traditional methods. The process is characterized by simple workup procedures and the potential for ionic liquid reusability, emphasizing sustainability in chemical synthesis (Shaabani et al., 2006).
Halogenation Techniques
Advancements in halogenation techniques for 2-arylimidazo[1,2-a]pyridines have been developed using sodium halides as halogen sources in the presence of K2S2O8. This method offers an efficient route to 3-halo-2-arylimidazo[1,2-a]pyridines, which are pivotal intermediates for further chemical transformations through cross-coupling reactions (Katrun & Kuhakarn, 2019).
Microwave-Assisted Alkenylation
Microwave-assisted direct C3 alkenylation of imidazo[1,2-a]pyridines has been reported, showcasing a rapid and efficient method for synthesizing 3-alkenylimidazo[1,2-a]pyridines. This technique highlights the utility of bromoalkenes and imidazo[1,2-a]pyridines in the presence of palladium(0) catalysis, underlining the potential for developing diverse functionalized compounds (Koubachi et al., 2008).
Safety and Hazards
properties
IUPAC Name |
3-bromo-6-chloro-8-iodoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-6-2-11-7-5(10)1-4(9)3-12(6)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBLVPYZQVLTTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1Cl)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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